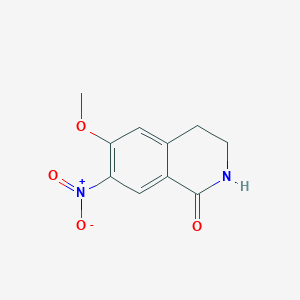![molecular formula C21H22N2O2 B14131643 2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B14131643.png)
2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a unique structure that includes a phenylpiperazine moiety linked to an isoindole-1,3-dione core, making it a subject of interest for various scientific studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione typically involves the reaction of isoindoline-1,3-dione derivatives with phenylpiperazine under controlled conditions. One common method includes heating the reactants in a solventless environment, which not only simplifies the process but also adheres to green chemistry principles . The reaction conditions often involve simple heating and purification steps to ensure the desired product’s purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. These methods are designed to optimize yield and reduce waste, making the process more sustainable and cost-effective .
化学反応の分析
Types of Reactions
2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the compound’s electronic properties, affecting its reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for modifying the phenylpiperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenylpiperazine derivatives .
科学的研究の応用
2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione has several scientific research applications:
作用機序
The mechanism of action of 2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it acts as an acetylcholinesterase inhibitor, binding to the enzyme’s active site and preventing the breakdown of acetylcholine. This inhibition enhances cholinergic neurotransmission, which is beneficial in treating conditions like Alzheimer’s disease . Additionally, the compound may interact with other receptors and enzymes, modulating various biological pathways .
類似化合物との比較
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a phenylpiperazine moiety and is used as an acetylcholinesterase inhibitor.
2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole: Known for its anxiolytic activity, this compound shares structural similarities with 2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione.
N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide: This derivative exhibits anti-cancer properties and is structurally related to the compound .
Uniqueness
What sets 2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione apart is its dual functionality as both an enzyme inhibitor and a receptor modulator. This versatility makes it a valuable tool in medicinal chemistry and pharmacology, offering potential therapeutic benefits across various domains .
特性
分子式 |
C21H22N2O2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
2-[2-(1-phenylpiperidin-4-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H22N2O2/c24-20-18-8-4-5-9-19(18)21(25)23(20)15-12-16-10-13-22(14-11-16)17-6-2-1-3-7-17/h1-9,16H,10-15H2 |
InChIキー |
IWZKSYNKYKEYHL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide](/img/structure/B14131564.png)





![(R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol](/img/structure/B14131596.png)
![3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14131603.png)

![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)



